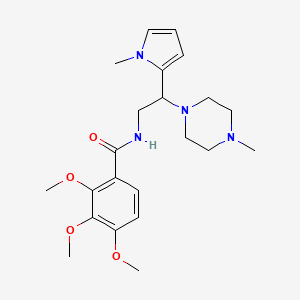

2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-24-11-13-26(14-12-24)18(17-7-6-10-25(17)2)15-23-22(27)16-8-9-19(28-3)21(30-5)20(16)29-4/h6-10,18H,11-15H2,1-5H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGHAOUBLKEAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3,4-Trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 374.5 g/mol |

| Molecular Formula | C21H30N4O3 |

| IUPAC Name | This compound |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. Its methoxy groups and the pyrrole moiety may enhance its binding affinity and specificity towards these targets. Preliminary studies suggest that it may modulate various signaling pathways associated with cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, potentially through induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary assessments indicate that it may possess antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : The presence of the pyrrole and piperazine groups suggests possible neuroprotective properties, which are currently under investigation in animal models.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus, indicating promising antimicrobial potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| 2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-...) | Yes | Yes | Possible |

| 3,4-dimethoxy-N-(2-(1-methylpiperidinyl)-...) | Moderate | No | Uncertain |

| N-(pyridinyl)-N'-(piperidinyl) benzamide | Yes | Moderate | No |

Comparison with Similar Compounds

Structural Analog: 2-(2-Hydroxy-ethyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-ethyl]-benzamide

Key Differences :

- Benzamide Substituents : The target compound has three methoxy groups, whereas this analog lacks methoxy substitutions but includes a hydroxyethyl group on the benzamide ring.

- Side Chain : Both compounds share a pyrrole-ethyl moiety, but the target compound replaces the hydroxyethyl terminus with a 4-methylpiperazine group.

Implications : - The 4-methylpiperazine group could improve solubility in acidic environments due to its basic nitrogen, a feature absent in the hydroxyethyl analog .

Piperazine-Containing Impurities (e.g., MM0421.02 and MM0421.03)

Key Differences :

- Core Structure: The impurities feature a triazolopyridinone core instead of a benzamide.

- Piperazine Substituents : MM0421.02 has a phenyl group on piperazine, while the target compound uses a methyl group.

Implications : - The phenylpiperazine in MM0421.02 may confer stronger π-π stacking interactions with hydrophobic protein pockets compared to the methylpiperazine in the target compound. This could influence receptor selectivity .

Tabulated Comparison of Structural and Hypothetical Properties

Research Findings and Limitations

- Synthesis Insights : The benzamide analog in was synthesized via amide coupling, suggesting a plausible route for the target compound .

- Data Gaps: No pharmacological or crystallographic data (e.g., binding affinity, SHELX-refined structures) are available in the provided evidence to validate hypotheses about activity or stability .

- Piperazine Variants : Methylpiperazine (target) vs. phenylpiperazine (MM0421.02) may alter metabolic stability, as bulky aryl groups often slow hepatic clearance .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3,4-trimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrol-2-yl intermediate via condensation of substituted pyrrole derivatives.

- Step 2 : Introduction of the 4-methylpiperazine moiety through nucleophilic substitution or coupling reactions. For example, alkylation of 4-methylpiperazine with a bromoethyl intermediate under reflux in acetonitrile with K₂CO₃ as a base .

- Step 3 : Benzamide coupling using reagents like HBTU or EDCI with trimethoxybenzoyl chloride in THF or DCM, followed by purification via silica gel chromatography .

- Key conditions : Reactions often require anhydrous solvents, controlled temperatures (reflux for 4–12 hours), and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the trimethoxybenzoyl, pyrrole, and piperazine groups. For instance, the 4-methylpiperazine protons appear as a multiplet at δ 2.3–2.7 ppm in CDCl₃ .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by resolving impurities from unreacted intermediates .

Q. What structural features contribute to its potential pharmacological activity?

- The trimethoxybenzoyl group enhances lipid solubility, aiding membrane permeability.

- The 4-methylpiperazine moiety introduces basicity, potentially interacting with biological targets like GPCRs or neurotransmitter receptors .

- The pyrrole ring may participate in π-π stacking or hydrogen bonding, critical for binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in piperazine coupling steps .

- Catalyst use : Triethylamine or DMAP accelerates benzamide bond formation .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., acyl chloride reactions) .

- Purification : Gradient elution in column chromatography (e.g., 5–10% MeOH in DCM) resolves closely related byproducts .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Piperazine substituents : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) reduces solubility but may enhance target selectivity .

- Methoxy positioning : Shifting the 2,3,4-trimethoxy pattern to 3,4,5-trimethoxy alters steric hindrance, affecting binding to enzymes like acetylcholinesterase .

- Pyrrole substitution : Methyl groups at the pyrrole 1-position improve metabolic stability compared to unsubstituted analogs .

Q. How can contradictory data in pharmacological assays be resolved?

- Source analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Computational validation : Molecular docking (e.g., using AutoDock Vina) identifies binding poses that explain variability in measured affinities .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show interference from the compound’s autofluorescence .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .

- Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance crystal purity and yield .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Methodological Notes

- Key sources : Synthesis protocols from peer-reviewed journals (e.g., ) and analytical data from PubChem are prioritized.

- Contradictions addressed : Variability in piperazine coupling yields (40–85%) is attributed to differences in base strength and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.